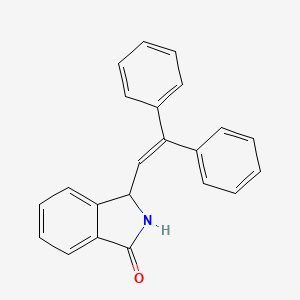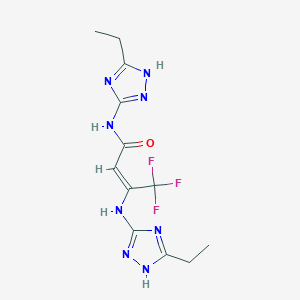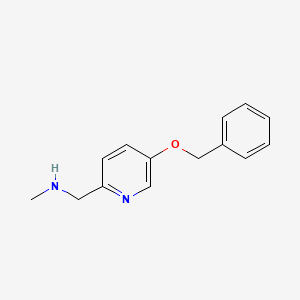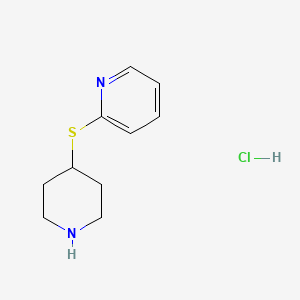![molecular formula C29H21N3O5 B12630738 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolo[3,4-d][1,2]oxazole ring system, which is fused with a nitrophenyl and triphenyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction is typically initiated by the generation of nitrile oxides in situ, which then undergo a 1,3-dipolar cycloaddition with alkenes or alkynes to form the desired oxazole ring system . The reaction conditions often include the use of dehydrating agents such as nitroalkanes or the oxidation of aldoximes .
Chemical Reactions Analysis
3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other heterocyclic compounds with oxazole or pyrazole ring systems. For example:
Pyrazolo[4′,3′5,6]pyrano[4,3-c][1,2]oxazoles: These compounds share a similar fused ring system and are synthesized using similar methods.
Macrooxazoles: These are oxazole derivatives with antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrophenyl and triphenyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C29H21N3O5 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3a-(4-nitrophenyl)-2,3,5-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H21N3O5/c33-27-26-29(21-16-18-24(19-17-21)32(35)36,28(34)30(27)22-12-6-2-7-13-22)25(20-10-4-1-5-11-20)31(37-26)23-14-8-3-9-15-23/h1-19,25-26H |
InChI Key |
XRYDYBKKKRWOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3(C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12630661.png)
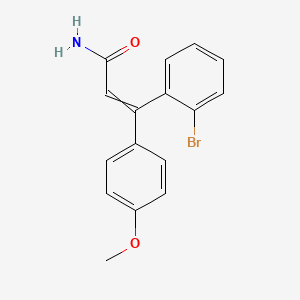
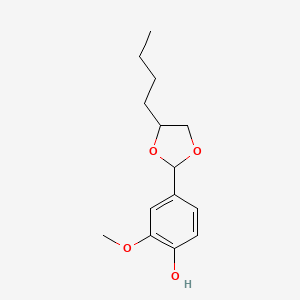
![N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine](/img/structure/B12630683.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)

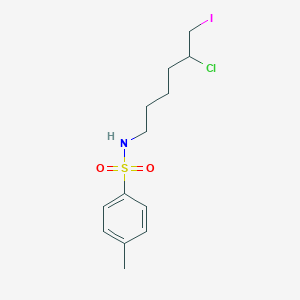
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)
